molecular formula C10H5Br2F3N2O2S B1373125 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole CAS No. 1072944-72-9

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Cat. No.: B1373125
CAS No.: 1072944-72-9
M. Wt: 434.03 g/mol
InChI Key: IYMVCKIBDVBTCR-UHFFFAOYSA-N
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Description

Structural Identity and IUPAC Nomenclature

The complete International Union of Pure and Applied Chemistry designation for this compound is 4-Bromo-1-((4-bromo-3-(trifluoromethyl)phenyl)sulfonyl)-1H-pyrazole, which accurately reflects its complex molecular architecture. The compound is registered under Chemical Abstracts Service number 1072944-72-9 and possesses the molecular formula C₁₀H₅Br₂F₃N₂O₂S. The molecular weight of this heterocyclic compound is precisely 434.00 grams per mole, indicating substantial atomic mass due to the presence of multiple heavy atoms including two bromine atoms and three fluorine atoms.

The structural framework consists of a central pyrazole ring system, which forms the core heterocyclic unit containing two adjacent nitrogen atoms in a five-membered aromatic ring. This pyrazole core bears a bromine substituent at the 4-position, while the nitrogen at position 1 is functionalized with a sulfonyl group that connects to a substituted phenyl ring. The phenyl ring itself carries both a bromine atom at the para position and a trifluoromethyl group at the meta position relative to the sulfonyl linkage.

The three-dimensional molecular geometry can be described through its simplified molecular-input line-entry system representation: O=S(=O)(n1ncc(Br)c1)c1ccc(Br)c(C(F)(F)F)c1, which illustrates the connectivity between all constituent atoms. The International Chemical Identifier key IYMVCKIBDVBTCR-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement.

Physical characterization data indicates that this compound exhibits a melting point range of 120-130 degrees Celsius, suggesting strong intermolecular interactions likely arising from the polar sulfonyl functionality and halogen bonding effects. The compound is classified as a specialty chemical and is typically available in high purity grades exceeding 95 percent, reflecting the precision achievable in modern synthetic methodologies.

Property Value Reference
Molecular Formula C₁₀H₅Br₂F₃N₂O₂S
Molecular Weight 434.00 g/mol
Chemical Abstracts Service Number 1072944-72-9
Melting Point 120-130°C
Purity Grade >95%

Historical Context in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" to describe this distinctive class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The fundamental synthetic methodology for pyrazole construction was subsequently advanced by Hans von Pechmann in 1898, who developed a classical approach involving the reaction of acetylene with diazomethane to produce the parent pyrazole structure.

The evolution of pyrazole chemistry gained significant momentum with the development of the Knorr pyrazole synthesis, which became a cornerstone method for constructing substituted pyrazole rings through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This synthetic strategy involves an acid-catalyzed imine formation mechanism, where hydrazine derivatives can attack either carbonyl carbon of the dicarbonyl precursor, followed by cyclization to form the heterocyclic ring system.

Within the broader context of heterocyclic chemistry, pyrazoles have emerged as fundamental building blocks due to their presence in numerous biologically active natural products and pharmaceutical compounds. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, establishing the biological relevance of this heterocyclic system. Subsequently, medicinal chemistry applications have demonstrated the utility of pyrazole derivatives as key pharmacophores in various therapeutic agents, including celecoxib and similar cyclooxygenase-2 inhibitors.

The incorporation of halogen substituents into heterocyclic frameworks represents a significant advancement in synthetic organic chemistry, as halogenated heterocycles serve as versatile intermediates for further chemical transformations. These compounds function as crucial vehicles in synthetic chemistry, enabling the manipulation of molecular function through heterocyclic reactions. The development of environment-friendly bromination methodologies has facilitated the selective introduction of bromine atoms into aromatic heterocyclic systems under mild aqueous conditions.

Significance of Bromine and Trifluoromethyl Substituents

The presence of bromine substituents in heterocyclic compounds confers unique reactivity patterns and electronic properties that significantly influence molecular behavior. Bromine atoms function as effective leaving groups in nucleophilic substitution reactions and serve as handles for cross-coupling reactions, making brominated heterocycles valuable synthetic intermediates. The electronic properties of bromine, characterized by its moderate electronegativity and polarizability, contribute to both inductive and resonance effects that modulate the electron density distribution within the heterocyclic framework.

According to Hammett sigma constant data, bromine exhibits a para-position sigma value of 0.23, indicating its moderate electron-withdrawing character through inductive effects. The meta-position sigma value of 0.39 demonstrates stronger electron withdrawal when the substituent is not in direct conjugation with the aromatic system. These electronic effects are particularly significant in the context of this compound, where dual bromine substitution creates cumulative electron-withdrawing influences on both the pyrazole and phenyl ring systems.

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents available in organic chemistry, exhibiting exceptionally high Hammett sigma constants of 0.54 for para-substitution and 0.43 for meta-substitution. These values reflect the strong inductive effect of the three highly electronegative fluorine atoms, which create a significant electron deficiency in the carbon-fluorine bonds. The trifluoromethyl group's influence extends beyond simple electronic effects, as recent research has demonstrated its utility in tuning orbital character in conjugated organic molecules.

Studies investigating trifluoromethyl substituents have revealed their capacity to modulate excitonic character in singlet and triplet excited states, leading to significant changes in photophysical properties. The strong sigma-electron withdrawing nature of trifluoromethyl groups induces substantial shifts in redox potentials, enabling fine-tuning of electronic properties in complex molecular systems. These effects are particularly relevant in the context of thermally activated delayed fluorescence applications, where the electronic character of excited states directly influences emission properties.

The combination of bromine and trifluoromethyl substituents in a single molecular framework creates synergistic electronic effects that extend the utility of the compound beyond simple additive contributions from individual substituents. The dual bromine atoms provide multiple sites for potential chemical modification through cross-coupling reactions, while the trifluoromethyl group serves as a permanent electron-withdrawing influence that modulates the reactivity of the entire molecular system.

Substituent Meta Sigma Value Para Sigma Value Electronic Effect Reference
Bromine 0.39 0.23 Moderate electron-withdrawing
Trifluoromethyl 0.43 0.54 Strong electron-withdrawing
Combined Effect Synergistic electron withdrawal Enhanced reactivity modulation

The strategic positioning of these substituents within the molecular architecture of this compound creates a compound with precisely tuned electronic properties suitable for specialized applications in synthetic chemistry and materials science. The sulfonyl linkage between the pyrazole and phenyl components further enhances the electron-withdrawing character of the overall system, creating a highly versatile molecular platform for advanced chemical transformations.

Properties

IUPAC Name

4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMVCKIBDVBTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674646
Record name 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-72-9
Record name 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Additionally, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, the use of transition-metal catalysts, such as ruthenium or palladium, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form different functionalized derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents on the pyrazole ring.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various transition-metal catalysts for cycloaddition and oxidative cyclization . Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield trifluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole has been explored for its potential as a therapeutic agent. Its sulfonamide group can enhance the compound's interactions with biological targets, making it a candidate for drug development in treating various diseases, including cancer and inflammation.

Case Study : Research has demonstrated that similar pyrazole derivatives exhibit anti-inflammatory and anticancer properties due to their ability to inhibit specific enzymes involved in these pathways .

Agrochemicals

The compound's structural features suggest potential applications in the development of new agrochemicals. Its ability to interfere with biological processes can be harnessed to create effective herbicides or fungicides.

Research Insight : Studies have indicated that compounds with trifluoromethyl groups often show enhanced biological activity against pests and pathogens, making them valuable in agricultural formulations .

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with tailored properties. The incorporation of bromine and trifluoromethyl groups can impart unique thermal and electronic characteristics to polymers and nanomaterials.

Example Application : The compound can serve as a building block for creating functionalized polymers used in electronics or coatings that require specific chemical resistance or thermal stability .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The trifluoromethylphenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets . Detailed studies on the exact molecular targets and pathways are ongoing, with a focus on understanding the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness lies in its dual bromination and trifluoromethylphenylsulfonyl moiety. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
4-Bromo-1-(4-bromophenyl)pyrazole C₉H₆Br₂N₂ 309.96 Dual bromine, phenyl group Intermediate for cross-coupling reactions
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole C₁₀H₉BrN₂O 265.10 Methoxy group, phenyl ring Synthetic intermediate; limited bioactivity
4-Bromo-1-(3-(trifluoromethyl)phenyl)pyrazole C₁₀H₆BrF₃N₂ 307.07 Trifluoromethylphenyl group (no sulfonyl) Agrochemical research
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole C₉H₆BrFN₂ 243.06 Fluorophenyl group Antimicrobial screening

Key Observations :

  • The trifluoromethyl and sulfonyl groups in the target compound enhance electrophilicity and metabolic stability compared to analogues lacking these groups .
  • Bromine at the pyrazole 4-position is common in bioactive pyrazoles, but the additional bromine on the phenyl ring (as in the target compound) may improve halogen bonding in enzyme inhibition .
Physicochemical Properties
  • Lipophilicity (LogP): The trifluoromethyl and sulfonyl groups increase LogP compared to non-fluorinated analogues, enhancing membrane permeability .
  • Thermal Stability : Sulfonyl groups generally improve thermal stability, making the compound suitable for high-temperature reactions .

Biological Activity

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, a compound with the CAS number 1072944-72-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H5Br2F3N2O2SC_{10}H_5Br_2F_3N_2O_2S, which indicates the presence of bromine, trifluoromethyl, and sulfonyl groups. These functional groups are significant for its biological activity, influencing interactions with various biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as inhibitors of key enzymes involved in various physiological processes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Pyrazole derivatives have shown promise as dual inhibitors of AChE and BChE, which are critical in neurotransmission. Compounds with similar structures have demonstrated IC50 values ranging from 27.0 to 106.8 µM for AChE inhibition, suggesting that modifications in the pyrazole structure can enhance inhibitory potency .

2. Antioxidant Activity

Pyrazoles are known for their antioxidant properties. Some studies suggest that compounds bearing a pyrazole nucleus can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Study 1: Inhibition of Cholinesterases

In a comparative study evaluating various pyrazole derivatives, it was found that certain compounds exhibited superior inhibition against AChE compared to established drugs like rivastigmine. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrazole ring significantly influenced inhibitory activity .

CompoundIC50 (AChE)IC50 (BChE)
Rivastigmine44.08 µM58.0 µM
Compound A27.0 µM106.8 µM
Compound B100.08 µM>500 µM

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of pyrazole derivatives found that compounds similar to this compound exhibited significant radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in neurodegenerative diseases .

Q & A

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole?

Answer:
The compound’s structure is typically confirmed using a combination of:

  • Single-crystal X-ray diffraction (SC-XRD): Refinement with SHELXL ensures precise atomic coordinates, with R-factors <0.05 and data-to-parameter ratios >15:1 to minimize overfitting .
  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments, particularly distinguishing sulfonyl and trifluoromethyl groups via chemical shifts .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine doublet) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Answer:
Contradictions may arise from differences in:

  • Crystal packing effects: Compare intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using SC-XRD data to assess bioavailability variations .
  • Substituent electronic effects: Computational models (DFT) quantify electron-withdrawing/donating impacts of bromo and trifluoromethyl groups on reactivity .
  • Experimental conditions: Standardize assay protocols (e.g., solvent polarity, concentration) to isolate structural contributions from environmental variables .

Basic: What are the key steps in synthesizing this compound with high purity?

Answer:
A stepwise approach is recommended:

Cyclization: React 4-bromo-3-trifluoromethylbenzenesulfonyl chloride with a pyrazole precursor under basic conditions (e.g., K2_2CO3_3/DMF) .

Purification: Column chromatography (ethyl acetate/hexane, 1:8) isolates intermediates, monitored by TLC .

Final characterization: Recrystallization from ethanol ensures >98% purity, verified by melting point and HPLC .

Advanced: How can steric hindrance from the trifluoromethylphenylsulfonyl group be mitigated during functionalization reactions?

Answer:
Strategies include:

  • Catalyst selection: Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to reduce steric clashes .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Temperature control: Lower reaction temperatures (0–25°C) minimize side reactions from steric strain .

Basic: What safety protocols are critical when handling brominated pyrazole derivatives?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile brominated byproducts .
  • Waste disposal: Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How does crystallographic data inform the design of pyrazole-based inhibitors?

Answer:

  • Active site mapping: SC-XRD reveals binding modes (e.g., sulfonyl group hydrogen-bonding to catalytic residues) .
  • Torsion angle analysis: Adjust substituents (e.g., bromine position) to optimize ligand-protein van der Waals contacts .
  • Thermal displacement parameters (B-factors): Identify flexible regions for rigidification to enhance binding affinity .

Basic: What analytical techniques validate the purity of intermediates during synthesis?

Answer:

  • Thin-layer chromatography (TLC): Monitor reaction progress using UV-active spots (Rf_f values) .
  • High-performance liquid chromatography (HPLC): Quantify purity (>95%) with C18 columns and UV detection at 254 nm .
  • Elemental analysis: Confirm stoichiometry (C, H, N, Br) within ±0.4% of theoretical values .

Advanced: How can computational modeling predict the reactivity of the bromine substituents in cross-coupling reactions?

Answer:

  • Density functional theory (DFT): Calculate C-Br bond dissociation energies to prioritize reactive sites .
  • Mulliken charge analysis: Identify electron-deficient bromine atoms prone to nucleophilic substitution .
  • Transition state modeling: Simulate coupling pathways (e.g., Suzuki-Miyaura) to optimize catalyst-substrate compatibility .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Ethanol/water mixtures: Achieve high yields (70–80%) with slow cooling to form well-defined crystals .
  • Dichloromethane/hexane: Suitable for non-polar intermediates, avoiding decomposition at elevated temperatures .

Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s spectroscopic properties?

Answer:

  • 19F^{19}\text{F} NMR: The -CF3_3 group exhibits a characteristic triplet (~-60 ppm) due to coupling with adjacent protons .
  • IR spectroscopy: Strong absorption bands at 1150–1250 cm1^{-1} confirm sulfonyl (S=O) and C-F stretches .
  • X-ray photoelectron spectroscopy (XPS): Binding energy shifts (~689 eV) differentiate fluorine environments in the trifluoromethyl group .

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